molecular formula C14H13F4NO3 B3101277 Ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate CAS No. 138998-47-7

Ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate

Cat. No.: B3101277
CAS No.: 138998-47-7
M. Wt: 319.25 g/mol
InChI Key: UINULXRKEQVJDQ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate (CAS 154228-18-9) is a critical intermediate in synthesizing fluoroquinolone antibiotics such as levofloxacin and ofloxacin . Its molecular formula is C₁₄H₁₃F₄NO₃, with a molecular weight of 319.25–319.26 g/mol . The compound features a dimethylamino group at the 3-position and a 2,3,4,5-tetrafluorobenzoyl moiety at the 2-position of the acrylate ester backbone. This structure facilitates nucleophilic substitution reactions during the synthesis of fluoroquinolones, particularly in forming the bicyclic core of these antibiotics .

Properties

IUPAC Name

ethyl (E)-3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4NO3/c1-4-22-14(21)8(6-19(2)3)13(20)7-5-9(15)11(17)12(18)10(7)16/h5-6H,4H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINULXRKEQVJDQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C(=C1F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C(=O)C1=CC(=C(C(=C1F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate typically involves a multi-step process. One common method includes the reaction of ethyl acrylate with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of a base, followed by the introduction of the dimethylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under mild conditions with catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate is a synthetic organic compound with the molecular formula C₁₅H₁₄F₄N₂O₂. It is characterized by a chemical structure that includes a dimethylamino group and a tetrafluorobenzoyl moiety. The compound is primarily used in pharmaceutical applications as an intermediate in synthesizing various biologically active molecules.

Applications

  • Pharmaceutical Intermediate this compound is mainly used as an intermediate in the synthesis of antimicrobial agents like levofloxacin. The present invention reacts 2,3,4,5-tetrafluorobenzoyl chloride with ethyl 3- (dimethylamino) acrylate to produce a compound of formula (XI) .
  • Antibacterial Activity this compound has demonstrated efficacy as an impurity in levofloxacin formulations, exhibiting comparable antibacterial activity to ciprofloxacin. This suggests it may have intrinsic antimicrobial properties. The fluorinated structure of the compound enhances lipophilicity, which can improve membrane permeability and bioavailability.

Due to limited information in the search results, well-documented case studies are not available.

Chemical Reactions

Mechanism of Action

The mechanism of action of Ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate involves its interaction with molecular targets through various pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrafluorobenzoyl group can enhance the compound’s stability and reactivity. These interactions can influence the compound’s behavior in biological systems and its efficacy in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Impact

The compound’s structural analogs differ in substituents on the acrylate backbone or the benzoyl group. These variations influence reactivity, solubility, and application in drug synthesis.

Table 1: Structural and Molecular Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
Target Compound (154228-18-9) C₁₄H₁₃F₄NO₃ 319.25 2,3,4,5-tetrafluoro, dimethylamino Levofloxacin intermediate
(Z)-Isomer (138998-47-7) C₁₄H₁₃F₄NO₃ 319.25 Z-configuration Levofloxacin impurity
Ethyl 3-(2-fluorocyclopropyl)amino analog C₁₅H₁₃F₅NO₃ ~353.27 Cyclopropylamino, 2-fluoro Marbofloxacin intermediate
Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluoro-benzyl)acrylate (86483-53-6) C₁₅H₁₃Cl₂FNO₃ 352.18 Cyclopropylamino, 2,4-dichloro-5-fluoro Ciprofloxacin intermediate
Gatifloxacin Impurity 6 (121577-35-3) C₁₅H₁₆F₃NO₄ 331.29 2,4,5-trifluoro-3-methoxy Gatifloxacin impurity
PA 12 13630 (Ethyl hydroxyl-propyl analog) C₁₅H₁₅F₄NO₄ 349.28 1-hydroxy-2-propylamino Levofloxacin intermediate

Physicochemical Properties

  • Solubility : Hydrophilicity increases with polar substituents. For example, the hydroxyl-containing analog (PA 12 13630) exhibits better aqueous solubility than the target compound, facilitating purification steps .
  • Thermal Stability : The tetrafluorobenzoyl group in the target compound enhances thermal stability compared to trifluoro-methoxy variants (e.g., Gatifloxacin Impurity 6), which degrade faster under reflux conditions .

Impurity Profiles and Regulatory Considerations

  • Levofloxacin Impurities : The (Z)-isomer (138998-47-7) and hydroxylated analogs are common impurities, necessitating chromatographic separation to meet pharmacopeial standards .
  • Process-Related Byproducts: notes that unprotected intermediates (e.g., unprotected hydroxyl groups) generate lactone byproducts, reducing yield. This issue is mitigated in the dimethylamino variant due to its stable tertiary amine structure .

Biological Activity

Ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate (commonly referred to as EDAMBA) is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃F₄NO₃
  • Molecular Weight : 319.25 g/mol
  • IUPAC Name : ethyl (E)-3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate

The compound features a dimethylamino group and a tetrafluorobenzoyl moiety, which enhance its lipophilicity and biological reactivity. Its unique structure allows for significant interactions with biological targets.

Synthesis

EDAMBA can be synthesized through several methods. The most common involves the reaction of ethyl 3-(dimethylamino)acrylate with 2,3,4,5-tetrafluorobenzoyl chloride under basic conditions. This process typically employs solvents like dichloromethane or toluene to facilitate the nucleophilic substitution reaction:

  • Reactants : Ethyl 3-(dimethylamino)acrylate and 2,3,4,5-tetrafluorobenzoyl chloride
  • Conditions : Basic medium, controlled temperature
  • Products : this compound

Antimicrobial Properties

EDAMBA has been identified as an impurity in levofloxacin formulations but exhibits comparable antibacterial activity to ciprofloxacin. This suggests that EDAMBA may possess intrinsic antimicrobial properties that are beneficial in therapeutic contexts:

  • Mechanism of Action : The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit DNA gyrase activity, similar to other fluoroquinolones.
Compound Activity Reference
EDAMBAComparable to ciprofloxacin
LevofloxacinAntibiotic against gram-negative bacteria

Cytotoxic Effects

Recent studies have indicated potential cytotoxic effects of EDAMBA on various cancer cell lines. For instance:

  • Cell Lines Tested : L5178Y lymphoma and Lewis lung carcinoma
  • Results : EDAMBA displayed growth inhibition in these cell lines at specific concentrations.

Case Studies

  • Antibacterial Activity Assessment
    • A study evaluated the antibacterial efficacy of EDAMBA against several strains of gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at concentrations comparable to standard antibiotics like ciprofloxacin.
  • Cytotoxicity Evaluation
    • In vitro experiments assessed the cytotoxicity of EDAMBA on L1210 leukemia cells. The compound demonstrated significant growth inhibition compared to control groups.

The biological activity of EDAMBA is influenced by its structural components:

  • Dimethylamino Group : Facilitates hydrogen bonding and enhances interaction with biological targets.
  • Tetrafluorobenzoyl Moiety : Contributes to the compound's stability and reactivity in biological systems.

These interactions are critical for the compound's effectiveness in therapeutic applications.

Q & A

Basic Question: What are the common synthetic routes for Ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate?

Methodological Answer:
The synthesis typically involves a multi-step approach starting with the preparation of the tetrafluorobenzoyl moiety. A key step is the acrylate esterification under anhydrous conditions. For example, in analogous acrylate syntheses, DMF is used as a solvent with potassium carbonate (K₂CO₃) as a base, and reagents like CS₂ may be introduced for cyclization or functionalization . The reaction is often heated (70–80°C) for 48 hours, followed by acidification and purification via column chromatography (hexane/EtOAc gradients) . For the dimethylamino group, nucleophilic substitution or condensation with dimethylamine derivatives is employed, requiring strict temperature control to avoid side reactions.

Basic Question: How is this compound characterized spectroscopically?

Methodological Answer:
Structural confirmation relies on:

  • ¹H/¹³C-NMR : The tetrafluorobenzoyl group shows distinct aromatic proton signals in the δ 7.0–8.0 ppm range, split due to fluorine coupling. The dimethylamino group appears as a singlet near δ 2.8–3.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns consistent with ester and fluorine groups .
  • Elemental Analysis : Used to validate purity, with deviations >0.3% prompting re-purification .

Advanced Question: How can reaction yields be optimized for the tetrafluorobenzoyl acrylate intermediate?

Methodological Answer:
Yield optimization focuses on:

  • Solvent Selection : Anhydrous DMF or THF minimizes hydrolysis of sensitive intermediates .
  • Catalyst Use : KOH or NaH enhances nucleophilic substitution efficiency for the dimethylamino group.
  • Temperature Control : Maintaining 70–80°C during cyclization prevents incomplete reactions, while lower temperatures (0–5°C) are critical during reagent addition to avoid exothermic side reactions .
  • Purification : Gradient column chromatography (e.g., hexane/EtOAc 6:4 to 8:2) resolves closely eluting byproducts .

Advanced Question: What role do fluorine atoms play in the compound’s reactivity and applications?

Methodological Answer:
The 2,3,4,5-tetrafluorobenzoyl group:

  • Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity at the acrylate β-carbon, enhancing reactivity in Michael additions or nucleophilic attacks .
  • Metabolic Stability : Fluorination reduces oxidative metabolism, making the compound suitable for in vivo studies requiring prolonged bioavailability.
  • Crystallography Challenges : Fluorine’s electronegativity complicates X-ray diffraction; synchrotron sources or low-temperature crystallography are recommended for structural resolution.

Advanced Question: How should researchers address contradictions in spectral data during characterization?

Methodological Answer:

  • Replicate Analysis : Repeat NMR/MS under identical conditions to rule out instrumentation errors.
  • Decoupling Experiments : Use ¹⁹F-¹H decoupling in NMR to resolve overlapping signals from fluorine coupling .
  • Alternative Techniques : Employ IR spectroscopy to confirm ester carbonyl stretches (~1740 cm⁻¹) or XPS to validate fluorine content .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to identify discrepancies .

Basic Question: What analytical techniques are critical for assessing purity in this compound?

Methodological Answer:

  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradients) detect impurities at 254 nm, with ≥95% purity required for biological assays .
  • TLC Monitoring : Use silica plates with fluorescent indicators (hexane/EtOAc 7:3) to track reaction progress.
  • Melting Point Analysis : Sharp melting ranges (e.g., 125–128°C) indicate crystallinity and purity .

Advanced Question: How can researchers design biological activity assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or inflammatory mediators (e.g., COX-2) due to the compound’s fluorinated aromatic and acrylate motifs .
  • In Vitro Assays :
    • Antioxidant Activity : DPPH radical scavenging (IC₅₀ determination) at 517 nm .
    • Anti-inflammatory Screening : LPS-induced TNF-α suppression in RAW 264.7 macrophages, with dose-response curves (1–100 µM) .
  • Cytotoxicity Controls : Use MTT assays on HEK-293 cells to rule off-target effects .

Advanced Question: What strategies mitigate decomposition during storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under argon to prevent hydrolysis/oxidation.
  • Stabilizers : Add 0.1% BHT to inhibit radical-mediated degradation.
  • Periodic QC : Re-analyze purity via HPLC every 3 months; decomposition >5% warrants re-purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.